Cas no 102-02-3 (Phenylbiguanide)

Phenylbiguanide Chemical and Physical Properties
Names and Identifiers
-
- Imidodicarbonimidicdiamide, N-phenyl-
- Phenylbiguanide
- 1-(diaminomethylidene)-2-phenylguanidine
- N-Phenyliminodicarbonimidic Diamide
- p1426
- phenyl-biguanid
- phenyldiguanide
- 1-PHENYLBIGUANIDE
- 1-phenyl-biguanid
- n-phenyl-n’-guanylguanidine
- 2-(N2-Phenylamidino)guanidine
- N-PHENYLIMINODICARBONIMIDIC-DIAMIDE
- Phenyl biguanide
- Phenylguanide
- phenyl diguanide
- N-Phenyl-N'-guanylguanidine
- N-phenylimidodicarbonimidic diamide
- Imidodicarbonimidic diamide, N-phenyl-
- Biguanide, phenyl-
- BIGUANIDE, 1-PHENYL-
- C8H11N5
- N-Phenyl-imidocarbonimidic diamide
- W8PKA3T2I3
- P 1426
- N-phenylbiguanide
- N'-phen
- PBG
- NCGC00015783-02
- NCGC00015783-05
- Q25100298
- KBio2_003520
- DTXSID90144508
- SPBio_001239
- AB00052412-10
- CUQCMXFWIMOWRP-UHFFFAOYSA-N
- KBio2_002359
- 1-(Diaminomethylidene)-2-phenyl-guanidine hydrochloride
- HMS3043D24
- SMR000434198
- NCGC00015783-10
- 1-Phenylbiguanide, 98%
- Spectrum_000472
- CCG-205067
- 1-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}BENZENE
- Spectrum2_001190
- NS00023100
- NCGC00261672-01
- NCIOpen2_008753
- KBio2_001940
- NCGC00024909-02
- Tocris-0969
- NCGC00015783-04
- LP00987
- KBio2_000952
- NCGC00015783-08
- KBioGR_002359
- UNII-W8PKA3T2I3
- P-120
- S2578
- BCBcMAP01_000062
- NCGC00015783-03
- CHEBI:75377
- NCIOpen2_007801
- Lopac0_000987
- PHENYL BIGUANIDE [MI]
- NINDS_000749
- Biomol-NT_000139
- KBio1_000282
- Br J Pharmacol 90: 229 (1987)
- HMS3263E15
- SCHEMBL467623
- KBio2_007495
- Spectrum5_001179
- 1-carbamimidoyl-3-phenyl-guanidine
- Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide)
- FT-0631545
- DivK1c_000282
- EU-0100987
- NCGC00024909-01
- NINDS_000282
- EN300-304862
- SCHEMBL13919685
- NCGC00015783-01
- BSPBio_003207
- Tox21_500987
- IDI1_000749
- SMP1_000237
- CS-0021169
- MFCD00179077
- cMAP_000031
- AKOS002225097
- J-000539
- KBioSS_000952
- KBio2_004927
- KBio3_002838
- 102-02-3
- KBio2_004508
- SR-01000075565
- Spectrum3_001604
- IDI1_000282
- KBio2_006088
- NCGC00015783-06
- 1-carbamimidamido-N-phenylmethanimidamide
- KBio2_007076
- EINECS 202-998-5
- BRD-K31491153-003-04-2
- N-diaminomethylene-N''-phenylguanidine
- BPBio1_000156
- KBioGR_000555
- Lopac-P-120
- SDCCGSBI-0050960.P004
- HMS500O04
- NCGC00024909-04
- HY-101331
- KBio3_002427
- Spectrum4_000320
- T71531
- MLS002153449
- KBio1_000749
- P1002
- DivK1c_000749
- KBioSS_002362
- Spectrum_001460
- KBioSS_001940
- CHEMBL13791
- AS-63602
- AKOS021982884
- GTPL2284
- SY053837
- SCHEMBL19038542
- N'-phenylbiguanide
- NCGC00024909-03
- BDBM50053596
- SR-01000075565-1
- Spectrum4_000058
- BRD-K31491153-003-02-6
- KBioGR_000940
- {[amino(phenylamino)methylidene]amino}methanimidamide
- STK110224
- BRD-K31491153-003-05-9
- 1-(diaminomethylidene)-2-phenylguanidine hydrochloride
- HB2831
- C8H11N5.HCl
- DTXCID6066999
-
- MDL: MFCD00179077
- Inchi: 1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
- InChI Key: CUQCMXFWIMOWRP-UHFFFAOYSA-N
- SMILES: N(=C(/N([H])[H])\N=C(/N([H])[H])\N([H])[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 177.10100
- Monoisotopic Mass: 177.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0
- Topological Polar Surface Area: 103
Experimental Properties
- Color/Form: Not determined
- Density: 1.2512 (rough estimate)
- Melting Point: 140.0 to 146.0 deg-C
- Boiling Point: 299.13°C (rough estimate)
- Refractive Index: 1.6900 (estimate)
- Solubility: alcohol: freely soluble
- PSA: 100.28000
- LogP: 1.88000
- Merck: 7276
- Solubility: Not determined
- pka: 10.76, 2.13(at 25℃)
Phenylbiguanide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:DU2450000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Phenylbiguanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304862-1.0g |
1-carbamimidamido-N-phenylmethanimidamide |
102-02-3 | 1g |
$21.0 | 2023-05-24 | ||
DC Chemicals | DC12183-1 g |
Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) |
102-02-3 | >98% | 1g |
$1000.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1002-10g |
Phenylbiguanide |
102-02-3 | 98.0%(T) | 10g |
¥1360.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1002-5g |
Phenylbiguanide |
102-02-3 | 98.0%(T) | 5g |
¥695.0 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7135-10mg |
Phenylbiguanide |
102-02-3 | 99.87% | 10mg |
¥ 264 | 2023-09-07 | |
S e l l e c k ZHONG GUO | S2578-25mg |
1-Phenylbiguanide |
102-02-3 | 99.50% | 25mg |
¥670.96 | 2023-09-16 | |
DC Chemicals | DC12183-100 mg |
Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) |
102-02-3 | >98% | 100mg |
$250.0 | 2022-02-28 | |
Ambeed | A401395-100mg |
Phenylbiguanide |
102-02-3 | 98% | 100mg |
$9.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7135-1 mL * 10 mM (in DMSO) |
Phenylbiguanide |
102-02-3 | 1 mL * 10 mM (in DMSO) |
¥318.00 | 2022-04-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222728-25 g |
1-Phenylbiguanide, |
102-02-3 | 25g |
¥1,542.00 | 2023-07-11 |
Phenylbiguanide Related Literature
-
1. Synthesis, properties, and electron impact fragmentation of fluorinated 1-arylbiguanidesN. P. Buu-Ho?,P. Jacquignon,M. Mangane,S. Béranger,H. Pinhas J. Chem. Soc. Perkin Trans. 1 1972 278
-
Mihaela-Diana ?erb,Irmgard Kalf,Ulli Englert CrystEngComm 2014 16 10631
-
3. Technetium(V) and rhenium(V) complexes of biguanide derivatives. Crystal structuresAndrea Marchi,Lorenza Marvelli,Michela Cattabriga,Roberto Rossi,Maria Neves,Valerio Bertolasi,Valeria Ferretti J. Chem. Soc. Dalton Trans. 1999 1937
-
Mihaela-Diana ?erb,Irmgard Kalf,Ulli Englert CrystEngComm 2014 16 10631
-
Aidan P. McKay,Georgina E. Shillito,Keith C. Gordon,David A. McMorran CrystEngComm 2017 19 7095
Additional information on Phenylbiguanide
Phenylbiguanide (CAS No. 102-02-3): An Overview of Its Properties, Applications, and Recent Research
Phenylbiguanide (CAS No. 102-02-3) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed understanding of Phenylbiguanide, including its chemical structure, biological activities, and recent advancements in research.
Chemical Structure and Properties
Phenylbiguanide is a derivative of biguanide, characterized by its molecular formula C9H13N5 and a molecular weight of 195.23 g/mol. The compound features a phenyl group attached to a biguanide moiety, which contributes to its distinct chemical properties. Phenylbiguanide is a white crystalline solid that is soluble in water and ethanol. Its stability under various conditions makes it suitable for a wide range of applications in both laboratory and industrial settings.
Biological Activities
Phenylbiguanide has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the most notable properties of Phenylbiguanide is its ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and thermoregulation. This property has led to its use as a tool compound in research aimed at understanding the mechanisms underlying pain and thermal sensitivity.
In addition to its TRPV1 agonist activity, Phenylbiguanide has been shown to exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. Studies have demonstrated that Phenylbiguanide can improve glucose metabolism in both in vitro and in vivo models, making it a promising candidate for the development of new antidiabetic drugs.
Clinical Applications and Research
The potential clinical applications of Phenylbiguanide have been the focus of numerous studies. In the field of pain management, researchers have explored the use of Phenylbiguanide-based compounds as analgesics. Clinical trials have shown that these compounds can effectively reduce pain without the adverse side effects associated with traditional pain medications. This makes them particularly attractive for patients with chronic pain conditions.
In the context of diabetes management, recent studies have highlighted the potential of Phenylbiguanide-derived compounds as adjunctive therapies. These compounds have been shown to improve glycemic control and reduce insulin resistance, offering new hope for patients with type 2 diabetes. Ongoing research is aimed at optimizing the pharmacological properties of these compounds to enhance their therapeutic efficacy and safety profile.
Mechanisms of Action
The biological activities of Phenylbiguanide are primarily mediated through its interaction with specific receptors and signaling pathways. The activation of TRPV1 channels by Phenylbiguanide leads to an influx of calcium ions into cells, which can modulate various cellular processes such as neurotransmitter release and gene expression. This mechanism underlies its role in pain sensation and thermoregulation.
In terms of its antidiabetic effects, Phenylbiguanide strong activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK by < strong > Phenylbiguanide strong > enhances glucose uptake in muscle cells and reduces hepatic glucose production, thereby improving overall glucose homeostasis. This dual mechanism of action makes strong > Phenylbiguanide strong > a promising candidate for the development of novel antidiabetic therapies. p > < p >< strong > Recent Research Developments strong > p > < p >Recent advancements in the field have further elucidated the potential applications and mechanisms of strong > Phenylbiguanide strong > . A study published in the Journal of Biological Chemistry (2022) reported that strong > Phenylbiguanide strong > can modulate mitochondrial function by enhancing oxidative phosphorylation efficiency. This finding suggests that strong > Phenylbiguanide strong > may have broader therapeutic implications beyond pain management and diabetes treatment. p > < p >Another notable study published in Nature Communications (2023) investigated the use of strong > Phenylbiguanide strong > -based nanoparticles for targeted drug delivery. The researchers demonstrated that these nanoparticles could efficiently deliver therapeutic agents to specific tissues, thereby improving treatment outcomes while minimizing systemic side effects. This innovative approach has significant potential for enhancing the efficacy and safety of various medical treatments. p > < p >< strong > Conclusion strong > p > < p >< strong > Phenylbiguanide strong > (CAS No. 102-02-3) is a versatile compound with a wide range of biological activities and potential applications in medicine. Its ability to activate TRPV1 channels and enhance insulin sensitivity makes it an attractive candidate for the development of new analgesic and antidiabetic drugs. Recent research has further expanded our understanding of its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields. p > article > response >
102-02-3 (Phenylbiguanide) Related Products
- 102-06-7(1,3-Diphenylguanidine)
- 2113003-02-2(2-methyl-2-4-(propan-2-yl)cyclohexylpropanenitrile)
- 2171995-49-4(2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 2137457-95-3(Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)
- 1805026-67-8(3-Bromo-2-methoxy-5-(trifluoromethyl)aniline)
- 1805500-78-0(2-(Bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-5-acetonitrile)
- 2137606-64-3({[2-(1-Ethoxyethenyl)-5-methoxyphenyl]methyl}(ethyl)amine)
- 2202092-69-9(N,N-dimethyl-2-(thiolan-3-yloxy)pyrimidin-4-amine)
- 1355247-45-8(2-chloro-4-(2-chloro-5-methylphenyl)benzonitrile)
- 104091-08-9(Fmoc-D-Glu(OtBu)-OH)
